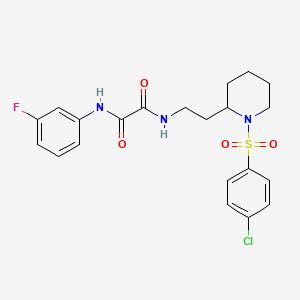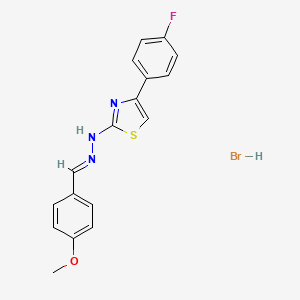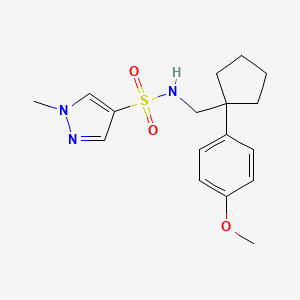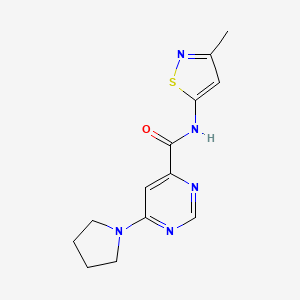![molecular formula C16H18F3NO2 B2547310 N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide CAS No. 2411263-87-9](/img/structure/B2547310.png)
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as TFP or trifluoromethylphenylpropenamide. The compound is a small molecule inhibitor that has been shown to have promising results in various biological assays.
Mechanism of Action
The mechanism of action of TFP involves the inhibition of the histone acetyltransferase p300. This enzyme is responsible for the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. The inhibition of p300 by TFP results in the reduction of histone acetylation, which leads to changes in gene expression patterns.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP are largely dependent on the specific biological system being studied. In general, TFP has been shown to affect gene expression patterns and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFP is its specificity for p300. This allows for the selective inhibition of this enzyme, without affecting other related enzymes. Additionally, TFP has been shown to have low toxicity in vitro and in vivo. However, one limitation of TFP is its relatively low potency compared to other inhibitors of p300.
Future Directions
There are several future directions for the use of TFP in scientific research. One potential application is in the study of epigenetic modifications and their role in disease. TFP may also be used as a tool to study the role of p300 in specific biological processes, such as cell differentiation and development. Additionally, the development of more potent inhibitors of p300 may lead to the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of TFP involves the reaction of 3,4,5-trifluorobenzyl bromide with 2-oxo-tetrahydrofuran and subsequently reacting the resulting compound with propargylamine. The final product is obtained by reacting the resulting intermediate with acetic anhydride.
Scientific Research Applications
TFP has been used in various scientific research applications. It has been shown to be a potent inhibitor of the histone acetyltransferase p300, which is involved in the regulation of gene expression. TFP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, TFP has been used as a tool to study the role of p300 in various biological processes.
properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-3-15(21)20(10(2)14-5-4-6-22-14)9-11-7-12(17)16(19)13(18)8-11/h3,7-8,10,14H,1,4-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTLCIXCFCNSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N(CC2=CC(=C(C(=C2)F)F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)

![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)

![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
